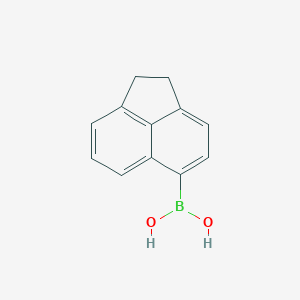

Acenaphthene-5-boronic acid

Description

Properties

IUPAC Name |

1,2-dihydroacenaphthylen-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14-15H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYUCFIZMNKDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C2CCC3=C2C1=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393781 | |

| Record name | Acenaphthene-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183158-33-0 | |

| Record name | B-(1,2-Dihydro-5-acenaphthylenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183158-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthene-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Acenaphthene-5-boronic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Acenaphthene-5-boronic acid is a versatile synthetic intermediate belonging to the class of boronic acids. Its unique structure, featuring a polycyclic acenaphthene core coupled with a reactive boronic acid moiety, makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications.

Core Physical and Chemical Properties

This compound is a solid at room temperature. While some sources indicate that it may contain varying amounts of its anhydride, its fundamental properties are summarized below.[1][2]

| Property | Value | Reference |

| CAS Number | 183158-33-0 | [1][2] |

| Molecular Formula | C₁₂H₁₁BO₂ | [2][3] |

| Molecular Weight | 198.03 g/mol | [2][3] |

| Melting Point | >300 °C | [4] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Detailed spectroscopic studies have been conducted to elucidate the structure and electronic properties of this compound.

| Spectrum | Key Features |

| ¹H NMR | The proton NMR spectrum of the parent acenaphthene shows a singlet for the methylene protons and distinct signals for the aromatic protons. For 5-substituted acenaphthenes, the chemical shifts of the aromatic protons are influenced by the nature of the substituent. |

| ¹³C NMR | The carbon NMR spectrum provides detailed information about the carbon framework of the molecule. |

| FT-IR | The infrared spectrum reveals characteristic vibrational modes of the molecule, including those associated with the boronic acid group and the acenaphthene core. |

| Mass Spectrometry | Mass spectrometry confirms the molecular weight of the compound. |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of aryl boronic acids involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. For this compound, a potential synthetic pathway starts from 5-bromoacenaphthene.

Reaction Scheme:

Illustrative Experimental Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Purification

Purification of the crude product is typically achieved by recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally.

Illustrative Experimental Workflow for Purification:

Caption: Purification workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing biaryl compounds. This reaction involves the palladium-catalyzed coupling of a boronic acid with an aryl or vinyl halide.

General Reaction Scheme:

Where Ar-X is an aryl halide.

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction's versatility and tolerance of a wide range of functional groups have made it a cornerstone of modern organic synthesis, with significant applications in drug discovery and materials science.

Safety Information

According to the Safety Data Sheet, this compound should be handled with care. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.[5] It is important to avoid dust formation and inhalation.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[5] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

References

An In-depth Technical Guide to the Synthesis and Characterization of Acenaphthene-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acenaphthene-5-boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex polycyclic aromatic systems and as a key intermediate in the development of novel pharmaceutical agents. Its rigid acenaphthene core provides a unique scaffold for introducing functionality with specific spatial arrangements. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a detailed, representative experimental protocol, tabulated analytical data, and a discussion of its potential applications.

Introduction

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are exceptionally versatile intermediates in organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. Acenaphthene derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and biological activities, including antitumor, antifungal, and anti-inflammatory properties.[1] The synthesis and characterization of this compound are therefore of considerable importance for the development of new synthetic methodologies and the discovery of novel bioactive molecules.

Synthesis of this compound

The most common and effective method for the synthesis of this compound involves a three-step process starting from the commercially available 5-bromoacenaphthene. This process includes:

-

Lithiation: A halogen-lithium exchange reaction to replace the bromine atom with a lithium atom.

-

Borylation: The reaction of the resulting organolithium species with a trialkyl borate.

-

Hydrolysis: The conversion of the boronic ester intermediate to the final boronic acid.

Synthesis Pathway

References

An In-Depth Technical Guide to Acenaphthene-5-boronic Acid (CAS: 183158-33-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acenaphthene-5-boronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic data, a reliable synthesis protocol, and its applications in drug discovery, particularly in the development of novel therapeutic agents.

Core Compound Properties

This compound is a stable, off-white to pale yellow solid. Its core structure, featuring a polycyclic aromatic acenaphthene moiety coupled with a boronic acid functional group, makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 183158-33-0 | [1] |

| Molecular Formula | C₁₂H₁₁BO₂ | [1] |

| Molecular Weight | 198.03 g/mol | [1] |

| IUPAC Name | (1,2-dihydroacenaphthylen-5-yl)boronic acid | [1] |

| Melting Point | >270 °C | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. The following tables summarize the expected ¹H NMR, ¹³C NMR, and FT-IR spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 | s | 2 | B(OH)₂ |

| ~7.8 | d | 1 | Ar-H |

| ~7.7 | d | 1 | Ar-H |

| ~7.5 | t | 1 | Ar-H |

| ~7.4 | d | 1 | Ar-H |

| ~7.3 | d | 1 | Ar-H |

| ~3.4 | t | 4 | -CH₂-CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~146 | Ar-C |

| ~145 | Ar-C |

| ~140 | Ar-C |

| ~131 | Ar-C |

| ~129 | Ar-C (C-B) |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~122 | Ar-CH |

| ~120 | Ar-CH |

| ~119 | Ar-CH |

| ~30 | -CH₂- |

| ~29 | -CH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1020 | Strong | B-OH bend |

| 850-750 | Strong | C-H bend (aromatic) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available acenaphthene.

Step 1: Synthesis of 5-Bromoacenaphthene

A solution of acenaphthene (1 equivalent) in a suitable solvent such as carbon tetrachloride is treated with N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide. The reaction mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude 5-bromoacenaphthene is then purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

The purified 5-bromoacenaphthene (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to facilitate the formation of the corresponding aryllithium species. Triisopropyl borate (1.2 equivalents) is then added dropwise at -78 °C, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) and stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form C-C bonds.

To a reaction vessel are added the aryl halide (1 equivalent), this compound (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents). A suitable solvent system, for example, a mixture of toluene, ethanol, and water, is added. The mixture is degassed and then heated to reflux under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Applications in Drug Development

The acenaphthene scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for a range of biological activities, including antitumor and antiviral properties.[2] Boronic acids are also a privileged class of compounds in drug discovery, known for their ability to form reversible covalent bonds with active site serine or threonine residues in enzymes.

Acenaphthene Derivatives as Kinase Inhibitors

Several studies have explored acenaphthene derivatives as potential kinase inhibitors. For instance, acenaphtho[1,2-b]pyrrole derivatives have been designed and synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[3] The FGFR signaling pathway is often dysregulated in various cancers, making it an attractive target for therapeutic intervention. Inhibition of FGFR1 can block downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.

Potential as p53-MDM2 Interaction Inhibitors

The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is a critical control point in the cell's response to stress and a key target in cancer therapy. Small molecules that can disrupt the p53-MDM2 interaction can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells. While no specific studies have been identified that use this compound for this purpose, the development of small molecule inhibitors of the p53-MDM2 interaction is an active area of research, and the acenaphthene scaffold could serve as a valuable starting point for the design of new inhibitors.[4]

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling, combined with the established biological relevance of the acenaphthene core, makes it a compound of high interest for medicinal chemists. The detailed protocols and data provided in this guide are intended to facilitate its synthesis and application in the development of next-generation therapeutics.

References

- 1. This compound | C12H11BO2 | CID 3573835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acenaphtho[1,2-b]pyrrole-based selective fibroblast growth factor receptors 1 (FGFR1) inhibitors: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Structure and Conformation of Acenaphthene-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure and conformational properties of Acenaphthene-5-boronic acid. Leveraging data from theoretical calculations and experimental spectroscopy, this document summarizes the key structural parameters, spectroscopic signatures, and computational insights into the molecule. Detailed experimental methodologies for characterization are provided, alongside visualizations of the molecular structure and analytical workflows to support researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction

This compound is an aromatic boronic acid derivative of acenaphthene, a polycyclic aromatic hydrocarbon. Boronic acids are a class of compounds of significant interest in organic chemistry and drug development due to their versatile reactivity, most notably in Suzuki-Miyaura cross-coupling reactions, and their ability to form reversible covalent bonds with diols, making them valuable as sensors and in chemical biology. Understanding the precise molecular structure and preferred conformation of this compound is crucial for predicting its reactivity, designing new synthetic routes, and for its potential application in the development of novel therapeutics and functional materials.

This guide synthesizes findings from computational studies, including Density Functional Theory (DFT), and experimental data from various spectroscopic techniques to provide a comprehensive overview of the molecule's structural characteristics.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by the rigid acenaphthene core with a boronic acid group substituted at the 5-position. Theoretical studies, specifically using DFT with the B3LYP functional, have been instrumental in determining the optimized ground state geometry of the molecule.[1]

Conformational Analysis

Computational studies indicate that the acenaphthene backbone is nearly planar.[2] The planarity of this core structure is a key feature influencing the molecule's electronic properties and intermolecular interactions. The boronic acid group, -B(OH)₂, introduces the possibility of different conformations due to rotation around the C-B bond. Theoretical calculations have been employed to identify the most stable conformers.[1] In the solid state, boronic acids have a strong tendency to form hydrogen-bonded dimers.[1]

Quantitative Structural Data

| Parameter | Bond/Angle | Calculated Value (this compound) | Experimental Value (Acenaphthene) |

| Bond Lengths (Å) | C-C (aliphatic bridge) | 1.56 | 1.5640(4)[3] |

| C-B | ~1.55 | - | |

| B-O | ~1.37 | - | |

| O-H | ~0.97 | - | |

| Bond Angles (°) | C-B-O | ~120 | - |

| O-B-O | ~120 | - | |

| C-C-C (aromatic) | ~120 | 119.5-121.5 |

Note: Calculated values are approximate and derived from general findings in computational studies of boronic acids and acenaphthene derivatives. Experimental values for acenaphthene are from single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of this compound

A common synthetic route to aryl boronic acids involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate and subsequent hydrolysis.

Representative Protocol:

-

Grignard Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 5-bromoacenaphthene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

-

Borylation: Cool the Grignard reagent to a low temperature (e.g., -78 °C) and add a solution of trimethyl borate in anhydrous THF dropwise.

-

Hydrolysis: Allow the reaction mixture to warm to room temperature and then quench with an aqueous acid solution (e.g., 1 M HCl).

-

Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are crucial for confirming the identity and purity of the synthesized compound.

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the acenaphthene core and the ethylene bridge protons. The ¹³C NMR will show distinct resonances for each carbon atom in the molecule. The chemical shifts can be compared with theoretically calculated values.[1]

4.2.2. Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

-

These techniques are used to identify the vibrational modes of the molecule.

-

Sample Preparation: For FT-IR, the sample can be prepared as a KBr pellet. For FT-Raman, the solid sample can be used directly.

-

Instrumentation: Record spectra over a range of 4000-400 cm⁻¹ for FT-IR and 4000-10 cm⁻¹ for FT-Raman.[1]

-

Data Analysis: The spectra will show characteristic bands for the O-H stretching of the boronic acid group, B-O stretching, C-H stretching and bending, and the skeletal vibrations of the acenaphthene ring. These experimental frequencies can be compared with those predicted by DFT calculations.[1]

4.2.3. UV-Visible Spectroscopy

-

This technique provides information about the electronic transitions within the molecule.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).

-

Instrumentation: Record the absorption spectrum over a range of approximately 200-800 nm.

-

Data Analysis: The spectrum will exhibit absorption bands corresponding to π-π* transitions within the aromatic system. The experimental absorption maxima (λ_max) can be correlated with the electronic properties calculated by Time-Dependent DFT (TD-DFT).[1]

Mandatory Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Conclusion

The molecular structure and conformation of this compound have been comprehensively reviewed, integrating both theoretical and experimental data. The planar acenaphthene core and the rotational flexibility of the boronic acid group are key determinants of its chemical behavior. The provided experimental protocols and structural data serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related boronic acid derivatives. Future work involving single-crystal X-ray diffraction would be invaluable for providing definitive experimental validation of the computationally predicted structural parameters.

References

Spectroscopic and Application Insights into Acenaphthene-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Acenaphthene-5-boronic acid, a valuable building block in organic synthesis and drug discovery. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide presents a combination of data from closely related compounds, theoretical studies, and general spectroscopic knowledge for the functional groups present in the molecule.

Spectroscopic Data

The spectroscopic data for this compound and its derivatives are crucial for characterization and quality control. Below is a summary of available Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the acenaphthene core and the protons of the ethylene bridge. The chemical shifts will be influenced by the electron-withdrawing nature of the boronic acid group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the acenaphthene skeleton. The carbon atom attached to the boron atom is expected to have a characteristic chemical shift. For a related compound, 5-diphenylphosphino-acenaphth-6-yl boronic acid, the ¹³C NMR spectrum has been reported, providing an indication of the chemical shifts for the acenaphthene core in a similar electronic environment[2].

Table 1: Representative ¹³C NMR Spectroscopic Data for a Related Acenaphthene Boronic Acid Derivative

| Chemical Shift (δ) ppm | Assignment (tentative) |

| 140-150 | Aromatic carbons |

| 120-135 | Aromatic carbons |

| 30-40 | Methylene carbons (-CH₂-CH₂-) |

Note: This data is for a related compound and should be used as an estimation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the vibrational modes of its functional groups. The solid-state FT-IR and FT-Raman spectra of this compound have been recorded in the range of 4000-400 cm⁻¹ and 4000-10 cm⁻¹, respectively[1]. For a similar compound, 5-diphenylphosphino-acenaphth-6-yl boronic acid, a characteristic hydroxyl (OH) stretching vibration is observed around 3390 cm⁻¹[2].

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3600-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₂-CH₂-) |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1400-1300 | B-O stretch | Boronic acid |

| ~1200-1000 | C-O stretch | Boronic acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the acenaphthene chromophore. A theoretical study mentions that the UV spectrum of the title compound was recorded and its electronic properties were measured by the TD-DFT approach[1]. For the parent compound, acenaphthene, maximum absorptions in alcohol have been reported at 227.5 nm, 289 nm, 300 nm, and 321 nm[3]. The boronic acid substituent may cause a slight shift in these absorption maxima.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Wavelength (nm) | Electronic Transition (tentative) |

| ~230 | π → π |

| ~290 | π → π |

| ~300 | π → π |

| ~320 | π → π |

Note: These values are based on the parent acenaphthene and may vary for this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis and a key synthetic application of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 360 or Neo 600) is typically used[2].

Sample Preparation:

-

Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Data Processing: The baseline is subtracted from the sample spectrum to obtain the final absorption spectrum, from which the absorption maxima (λmax) can be determined.

Key Synthetic Workflow: Suzuki-Miyaura Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in drug discovery and materials science to synthesize complex organic molecules.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This workflow illustrates the key steps of the Suzuki-Miyaura coupling, starting with the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst. The resulting palladium(II) complex then undergoes transmetalation with the boronic acid, activated by a base. Finally, reductive elimination yields the desired cross-coupled product and regenerates the palladium(0) catalyst.

Applications in Drug Development and Materials Science

Boronic acids are recognized as privileged structures in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and glycoproteins[4]. This property makes them attractive for the design of enzyme inhibitors and sensors. This compound, with its rigid and planar acenaphthene core, can be incorporated into larger molecules to modulate their pharmacological properties.

In materials science, the acenaphthene moiety can be exploited for its photophysical properties, making this compound a useful building block for the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. The Suzuki-Miyaura coupling reaction provides a versatile tool for integrating the acenaphthene unit into various polymeric and small-molecule architectures.

References

- 1. An experimental and theoretical investigation of this compound: conformational study, NBO and NLO analysis, molecular structure and FT-IR, FT-Raman, NMR and UV spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Acenaphthene-5-boronic acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acenaphthene-5-boronic acid is a valuable building block in medicinal chemistry and materials science. Its utility in synthetic transformations, particularly in Suzuki-Miyaura cross-coupling reactions, is significantly influenced by its solubility in organic solvents. This technical guide addresses the critical need for understanding the solubility profile of this compound. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive, generalized framework based on the solubility of analogous arylboronic acids. It further details a robust experimental protocol for the precise determination of its solubility, empowering researchers to optimize their synthetic methodologies and formulation strategies.

Introduction

This compound, with the chemical formula C₁₂H₁₁BO₂ and a molecular weight of 198.03 g/mol , is an organoboron compound featuring a boronic acid functional group appended to the acenaphthene scaffold.[1][2] This structural motif makes it an attractive intermediate for the synthesis of complex organic molecules, including active pharmaceutical ingredients. A thorough understanding of its solubility in various organic solvents is paramount for efficient reaction kinetics, purification, and formulation in drug discovery and development processes.

This guide provides a detailed methodology for determining the solubility of this compound, alongside a qualitative discussion of its expected solubility based on data from structurally related compounds.

Predicted Solubility of this compound

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Dioxane | High | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The carbonyl group of ketones can act as a hydrogen bond acceptor. |

| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors. However, the large hydrophobic acenaphthene group may limit solubility compared to simpler boronic acids. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and can engage in dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents is not ideal for solvating the polar boronic acid group, though the aromatic acenaphthene core may provide some favorable interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The significant difference in polarity between the solute and solvent will likely result in poor solubility. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent at solvating polar functional groups through strong dipole-dipole interactions. |

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic, or synthetic, method is a reliable technique for determining the solubility of crystalline compounds in various solvents. It involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to determine the temperature at which a specific composition becomes a single liquid phase.[5][6][7]

Materials and Apparatus

-

This compound (high purity)

-

High-purity organic solvents

-

Analytical balance (± 0.1 mg)

-

Jacketed glass vessel with a magnetic stirrer

-

Programmable thermostatic bath

-

Calibrated temperature probe (e.g., Pt100)

-

Luminance probe or laser scattering system for turbidity detection (optional, for higher precision)

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.

-

Heating and Stirring: Place the vessel in the thermostatic bath and begin vigorous stirring to ensure homogeneity. Heat the sample at a slow, constant rate (e.g., 0.1 K/min) to approach the equilibrium temperature gradually.[7]

-

Turbidity Monitoring: Continuously monitor the turbidity of the sample. This can be done visually by observing the disappearance of the last solid particles or more accurately using a luminance probe that measures the intensity of light passing through the solution.[5][6]

-

Equilibrium Temperature Determination: The temperature at which the solution becomes clear and all solid has dissolved is recorded as the equilibrium solubility temperature for that specific composition. A sharp increase in light transmittance as measured by the luminance probe indicates this point.[7]

-

Data Collection: Repeat the measurement for several different compositions of this compound in the same solvent.

-

Data Analysis: Plot the equilibrium temperature (T) as a function of the mole fraction (x) of this compound to construct a solubility curve.

Considerations for Boronic Acids

It is important to be aware that boronic acids can undergo dehydration to form cyclic anhydrides, known as boroxines, especially at elevated temperatures.[6] This can affect the accuracy of solubility measurements. Using anhydrous solvents and minimizing the time the sample is held at high temperatures can help to mitigate this issue.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for solubility determination and a common application of this compound.

Figure 1. Experimental workflow for the dynamic determination of solubility.

Figure 2. A simplified representation of a Suzuki-Miyaura coupling reaction involving this compound, where solvent choice is critical.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully documented in scientific literature, this guide provides a foundational understanding for researchers. The predicted solubility trends, based on analogous compounds, offer a starting point for solvent selection. More importantly, the detailed experimental protocol for the dynamic method equips scientists with a reliable approach to generate precise solubility data for this compound. Such data is indispensable for the optimization of synthetic processes and the successful development of novel therapeutics and materials.

References

The Untapped Potential of Acenaphthene-5-boronic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acenaphthene-5-boronic acid stands at the intersection of two pharmacologically significant chemical entities: the rigid, polycyclic acenaphthene core and the versatile boronic acid functional group. While direct medicinal applications of this specific molecule are not yet extensively documented, its constituent parts have a rich history in drug discovery. This technical guide explores the potential applications of this compound as a valuable building block in medicinal chemistry. By examining the known biological activities of acenaphthene derivatives and the diverse roles of boronic acids in modern pharmaceuticals, we delineate a roadmap for future research and development. This document provides a theoretical framework for its use in constructing novel therapeutic agents, detailed synthetic protocols for analogous compounds, and a summary of relevant biological data to inform future discovery efforts.

Introduction: A Tale of Two Moieties

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds and functional groups that can address unmet medical needs. This compound (C₁₂H₁₁BO₂) is a synthetic intermediate that merges the structural rigidity and aromatic nature of the acenaphthene core with the unique chemical reactivity of the boronic acid group.[1][2]

The acenaphthene scaffold, a polycyclic aromatic hydrocarbon, has been incorporated into molecules exhibiting a wide range of biological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[3][4] Its rigid structure provides a well-defined orientation for appended pharmacophores, making it an attractive core for rational drug design.

The boronic acid functional group has emerged from a niche synthetic reagent to a validated pharmacophore in FDA-approved drugs.[5] Its ability to form reversible covalent bonds with diols—present in sugars and protein active sites—and its utility in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, make it a powerful tool for creating novel therapeutics.[6] Drugs like Bortezomib (Velcade®) and Vaborbactam have validated the clinical utility of boronic acids.

This guide will, therefore, treat this compound as a key intermediate, exploring its potential through the lens of these two powerful chemical domains.

Synthesis of Acenaphthene Boronic Acids

Experimental Protocol: Synthesis of 5-Diphenylphosphino-acenaphth-6-yl Boronic Acid[8]

-

Lithiation: 6-Diphenylphosphino-5-bromoacenaphthene is dissolved in an appropriate solvent (e.g., toluene) with N,N,N′,N′-tetramethylethylenediamine (TMEDA). The solution is cooled, and n-butyllithium (n-BuLi) is added dropwise to perform a lithium-halogen exchange, yielding the lithiated intermediate, 5-Ph2P-Ace-6-Li.

-

Borylation: Trimethyl borate, B(OMe)₃, is added to the solution containing the lithiated intermediate. The reaction mixture is stirred, allowing the formation of the boronic ester, 5-Ph2P-Ace-6-B(OMe)₂.

-

Hydrolysis: The crude reaction mixture containing the boronic ester is subjected to hydrolysis (e.g., with aqueous acid) to cleave the methyl esters, affording the final boronic acid product, 5-Ph2P-Ace-6-B(OH)₂.

-

Purification: The final product is purified using standard techniques such as crystallization or column chromatography.

Potential Applications in Medicinal Chemistry

The true value of this compound likely lies in its role as a versatile building block. Its potential applications can be inferred from the established roles of its constituent moieties.

Core Scaffold Construction via Suzuki-Miyaura Coupling

The most immediate and powerful application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the acenaphthene core and a variety of aryl or heteroaryl halides. This allows for the rapid generation of diverse chemical libraries, which is a cornerstone of modern drug discovery.[5][8]

-

Application: Synthesis of novel inhibitors targeting kinases, proteases, or other enzyme families where a biaryl scaffold is a common pharmacophore.

-

Advantage: The reaction is highly versatile, with a broad tolerance for other functional groups, enabling the construction of complex molecules in late-stage synthesis.

Experimental Protocol: General Suzuki-Miyaura Coupling[10]

-

Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst: Add the solvent (e.g., a mixture of toluene/ethanol/water) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Reaction: Heat the mixture (e.g., to 100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Development of Novel Antitumor Agents

Numerous acenaphthene derivatives (lacking the boronic acid moiety) have been synthesized and evaluated for their antitumor properties.[3][9] These studies provide a strong rationale for using this compound as a starting point to create new derivatives with potential anticancer activity. For instance, acenaphthene derivatives containing a thiazole backbone have shown potent cytotoxicity against various human cancer cell lines.[3][10]

Table 1: In Vitro Antitumor Activity of Acenaphthene-Thiazole Derivatives (at 20 µM) [10]

| Compound | R Group | Inhibition Rate (%) vs. SKRB-3 (Breast Cancer) | Inhibition Rate (%) vs. MDA-MB-468 (Breast Cancer) |

| 3a | -NH₂ | 1.3 ± 8.8 | 0.8 ± 3.9 |

| 3b | -NH-Phenyl | 35.2 ± 3.2 | 27.3 ± 6.8 |

| 3c | -NH-(4-Ethoxyphenyl) | 66.1 ± 2.2 | 55.5 ± 3.8 |

| Adriamycin (Control) | N/A | 68.1 ± 1.3 | 63.4 ± 0.4 |

Data presented as mean ± SEM. These compounds do not contain a boronic acid group but demonstrate the potential of the acenaphthene scaffold.

By using this compound in Suzuki coupling reactions, researchers could attach various heterocyclic groups (like the N-(4-Ethoxyphenyl)-thiazol-2-amine from compound 3c ) to the acenaphthene core, potentially leading to novel and potent antitumor agents.[3]

Boronic Acid as a Pharmacophore

Beyond its role in synthesis, the boronic acid group itself can be the key pharmacophore responsible for biological activity.

-

Enzyme Inhibition: The boron atom can form a stable, reversible covalent bond with the hydroxyl group of a catalytic serine or threonine residue in an enzyme's active site. This mechanism is famously employed by the proteasome inhibitor Bortezomib. This compound could be elaborated into peptidomimetics or other structures designed to target specific proteases or hydrolases.

-

Carbohydrate Binding: Boronic acids are well-known for their ability to bind with 1,2- or 1,3-diols found in carbohydrates. This property can be exploited to design agents that interfere with bacterial or viral binding to host cell glycoproteins, or to develop diagnostic sensors for specific sugars.

Conclusion and Future Directions

This compound is a promising, yet under-explored, reagent for medicinal chemistry. While direct evidence of its biological activity is currently sparse, its potential as a synthetic intermediate is vast. The proven track record of both the acenaphthene scaffold in generating bioactive compounds and the boronic acid moiety as a versatile pharmacophore provides a compelling argument for its inclusion in future drug discovery programs.

Future research should focus on:

-

Synthesizing libraries of compounds using this compound via Suzuki-Miyaura coupling.

-

Screening these libraries against various biological targets, particularly in oncology and infectious diseases.

-

Designing targeted inhibitors where the boronic acid group acts as the primary binding element to an enzyme active site.

By leveraging the established principles of medicinal chemistry, this compound can be transformed from a simple chemical intermediate into a key component of the next generation of therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C12H11BO2 | CID 3573835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 9. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Acenaphthene-5-Boronic Acid Derivatives: A Technical Guide for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenaphthene, a polycyclic aromatic hydrocarbon, serves as a robust and versatile scaffold for the development of advanced functional materials for organic electronics. Its rigid, planar structure and unique π-conjugated system make it an excellent candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strategic functionalization of the acenaphthene core, particularly through the introduction of a boronic acid moiety at the 5-position, opens up a facile pathway for the synthesis of a diverse range of derivatives via Suzuki-Miyaura cross-coupling reactions. This allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for optimizing the performance of organic electronic devices.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of acenaphthene-5-boronic acid and its derivatives in the field of organic electronics. It includes detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the design and fabrication of novel organic electronic materials and devices.

Core Compound: this compound

This compound is the foundational building block for the synthesis of a wide array of derivatives. Its fundamental properties have been characterized through spectroscopic and theoretical studies, providing a baseline for understanding the behavior of its more complex derivatives.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 183158-33-0 | |

| Molecular Formula | C₁₂H₁₁BO₂ | |

| Molecular Weight | 198.03 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents like DMSO | [1] |

Electronic and Photophysical Properties (Theoretical)

Theoretical studies using Density Functional Theory (DFT) have been conducted to understand the electronic properties of this compound.

| Parameter | Calculated Value | Method | Reference |

| HOMO Energy | - | DFT/B3LYP | [1] |

| LUMO Energy | - | DFT/B3LYP | [1] |

| Band Gap | - | TD-DFT | [1] |

| First Order Hyperpolarizability | Calculated | Finite-field | [1] |

Note: Specific HOMO/LUMO energy values were not provided in the abstract, but their calculation was mentioned.

Synthesis of this compound Derivatives

The primary synthetic utility of this compound is its role as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the acenaphthene core and various aryl or heteroaryl halides, allowing for the construction of extended π-conjugated systems with tailored electronic properties.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of acenaphthene derivatives using this compound as a key intermediate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on standard Suzuki coupling methodologies.

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl halide (e.g., 4-bromotriphenylamine) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried round-bottom flask, add this compound, the aryl halide, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture to the flask.

-

Add the palladium catalyst to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 8-16 hours), cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired acenaphthene derivative.

Applications in Organic Electronics

Acenaphthene-based materials are promising candidates for various applications in organic electronics due to their tunable electronic properties and good thermal stability.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of acenaphthene, such as those incorporating triphenylamine or imidazole moieties, have been investigated as emissive and charge-transporting materials in OLEDs.[2][3] These materials often exhibit strong fluorescence and good thermal stability, which are crucial for device performance and longevity.

Table of Properties for Acenaphthene-Triphenylamine-Imidazole Derivatives: [2][3]

| Compound ID | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) | Thermal Decomposition (Td, °C) |

| AC-Ph | 240, 350 | 520-600 (broad) | - | - | 400-430 |

| AC-PT | 240, 350 | 520-600 (broad) | - | - | 400-430 |

| AC-Fl | 240, 350 | 520-600 (broad) | - | - | 400-430 |

| AC-mCF3 | 240, 350 | 520-600 (broad) | - | - | 400-430 |

| AC-pCF3 | 240, 350 | 520-600 (broad) | - | - | 400-430 |

Note: Specific HOMO/LUMO values were determined electrochemically but not explicitly listed in the abstract. The emission is described as broad bluish-white to yellowish-orange.

Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, acenaphthene has been utilized as a crystallization-regulating agent to enhance the performance of binary organic solar cells. While specific derivatives of this compound for this purpose are not yet widely reported, the acenaphthene core is a key component in some dye-sensitized solar cell (DSSC) chromophores.[4] The ability to functionalize the acenaphthene core via the boronic acid handle allows for the synthesis of novel donor and acceptor materials for bulk heterojunction solar cells.

Organic Field-Effect Transistors (OFETs)

Boronic acid derivatives have been shown to be effective in modifying the dielectric/semiconductor interface in OFETs, leading to improved device performance, particularly a reduction in the threshold voltage.[5] Furthermore, acenaphthene imide derivatives have demonstrated n-type semiconductor behavior with promising electron mobility.[6] The combination of the acenaphthene core with the synthetic versatility of the boronic acid group presents a promising strategy for developing new high-performance semiconductors for OFETs.

Table of Properties for an Acenaphthene Imide-based Polymer: [6]

| Polymer ID | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/V·s) |

| P4 | - | ~ -3.91 | 0.08 |

Device Fabrication and Characterization

The fabrication of organic electronic devices is a multi-step process that requires careful control over layer deposition and interfaces.

General Device Fabrication Workflow

The following diagram outlines a typical workflow for the fabrication of a generic organic electronic device, such as an OLED or OPV, using solution-processing techniques.

Experimental Protocol: OLED Fabrication (Generalized)

This protocol describes a general procedure for fabricating a solution-processed OLED.

Materials:

-

Patterned ITO-coated glass substrates

-

Hole transport layer (HTL) material (e.g., PEDOT:PSS)

-

Emissive layer material (solution of the acenaphthene derivative in a suitable solvent)

-

Electron transport layer (ETL) material (e.g., TPBi)

-

Cathode material (e.g., LiF/Al)

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

-

Surface Treatment: Treat the cleaned substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

-

HTL Deposition: Spin-coat the HTL material (e.g., PEDOT:PSS) onto the ITO surface and anneal at an appropriate temperature (e.g., 120 °C for 15 minutes) in a nitrogen-filled glovebox.

-

Active Layer Deposition: Spin-coat the emissive layer solution containing the acenaphthene derivative onto the HTL and anneal to remove the solvent.

-

ETL and Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the ETL and the cathode layers sequentially under high vacuum (< 10⁻⁶ Torr).

-

Encapsulation: Encapsulate the completed device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

-

Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the device.

Conclusion

This compound stands out as a highly promising and synthetically accessible building block for the creation of novel materials for organic electronics. The ease of its derivatization through Suzuki-Miyaura coupling allows for the systematic design and synthesis of materials with tailored photophysical and electrochemical properties. While the application of specific derivatives of this compound is an emerging area of research, the foundational knowledge of the acenaphthene core's performance in OLEDs, OPVs, and OFETs suggests a bright future for this class of compounds. This guide provides the necessary theoretical background, synthetic strategies, and experimental protocols to facilitate further exploration and innovation in this exciting field.

References

- 1. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conjugated polymers from acenaphthene imide and acenaphthylene imide: significant modulation of optoelectronic properties by different fused-pentagon rings - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Acenaphthene-5-boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acenaphthene-5-boronic acid, a derivative of the polycyclic aromatic hydrocarbon acenaphthene, is a valuable building block in synthetic organic chemistry. Its utility primarily stems from the presence of the boronic acid functional group, which allows for its participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of complex organic molecules, including many compounds of pharmaceutical interest. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on its relevance to researchers in drug development.

Introduction and Historical Context

While the parent compound, acenaphthene, was first isolated from coal tar in the 19th century, the specific history of this compound is less documented in readily available literature. Its emergence is intrinsically linked to the development of organoboron chemistry and the widespread adoption of palladium-catalyzed cross-coupling reactions in the late 20th century. The CAS number for this compound is 183158-33-0.[1] The development of synthetic routes to this and other arylboronic acids has been driven by their immense value as versatile intermediates in organic synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1,2-Dihydroacenaphthylen-5-yl)boronic acid | PubChem[1] |

| CAS Number | 183158-33-0 | PubChem[1] |

| Molecular Formula | C₁₂H₁₁BO₂ | PubChem[1] |

| Molecular Weight | 198.03 g/mol | PubChem[1] |

| Appearance | White to off-white solid (typical for arylboronic acids) | General Knowledge |

| Melting Point | Not definitively reported in searched literature. | |

| Solubility | Generally soluble in polar organic solvents such as THF, DMF, and DMSO. Limited solubility in nonpolar solvents and water.[2] | General Knowledge |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 198.085209 g/mol | PubChem[1] |

| Monoisotopic Mass | 198.085209 g/mol | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Signals and Interpretation | Source |

| ¹H NMR | Aromatic protons, ethylene bridge protons, and B(OH)₂ protons. Specific shifts are dependent on the solvent used. | ChemicalBook[3] |

| ¹³C NMR | Signals corresponding to the acenaphthene carbon skeleton. | ChemicalBook[3] |

| IR | Characteristic O-H stretching of the boronic acid group, B-O stretching, and aromatic C-H and C=C stretching. | General Knowledge |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | General Knowledge |

Synthesis of this compound: Experimental Protocol

Reaction Scheme:

Materials:

-

5-Bromoacenaphthene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Trimethyl borate or triisopropyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Diethyl ether or ethyl acetate for extraction

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes or pentane for recrystallization

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 5-bromoacenaphthene.

-

Dissolution: Anhydrous THF or Et₂O is added via syringe, and the mixture is stirred under a nitrogen atmosphere until the starting material is fully dissolved.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes is added dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature remains below -70 °C. The formation of the lithium salt may be indicated by a color change. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.

-

Borylation: Trimethyl borate or triisopropyl borate is added dropwise via syringe, again maintaining the temperature at -78 °C. The reaction is stirred at this temperature for another 2-3 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is cooled in an ice bath, and 2 M hydrochloric acid is slowly added to quench the reaction and hydrolyze the borate ester. The mixture is stirred vigorously for 1-2 hours.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with water and then with brine. The aqueous layers are typically back-extracted with diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ether and hexanes, or by silica gel column chromatography.

Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. The reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Applications in Research and Drug Development

The utility of this compound in drug development lies in its role as a versatile building block for the synthesis of more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (like this compound) and an organohalide or triflate. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and coupling partners.

General Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

By employing this compound in Suzuki coupling reactions, medicinal chemists can readily introduce the acenaphthene scaffold into a wide variety of molecular architectures. This is particularly useful for structure-activity relationship (SAR) studies, where different aryl or heteroaryl groups can be coupled to the acenaphthene core to optimize the biological activity of a lead compound.

Potential as a Pharmacophore

The acenaphthene moiety itself is present in some biologically active compounds, and its rigid, planar structure can be exploited to orient other functional groups in a specific three-dimensional arrangement for optimal interaction with a biological target. Boronic acids, in general, are known to act as inhibitors of certain enzymes, particularly serine proteases.[4] While specific studies on this compound as an enzyme inhibitor are not prominent in the literature, its derivatives could potentially be designed to target the active sites of various enzymes.

Synthesis of Bioactive Molecules

Although specific examples of marketed drugs derived directly from this compound are not readily identifiable, the broader class of acenaphthene derivatives has shown a range of biological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[5] this compound serves as a key starting material for accessing novel derivatives within this class for further biological evaluation. For instance, it can be used in the synthesis of acenaphthene-based kinase inhibitors, a major class of anticancer drugs.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions, which enable the efficient construction of complex molecules containing the acenaphthene scaffold. While the full scope of its biological activity and its direct application in marketed pharmaceuticals are still areas for further exploration, its importance as a synthetic intermediate is well-established. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a useful resource for researchers in the field.

References

- 1. This compound | C12H11BO2 | CID 3573835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound(183158-33-0) 1H NMR spectrum [chemicalbook.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Boronic Acid Derivatives as an Active Form of N-Alkylaminoferrocene-Based Anticancer Prodrugs and Their Radiolabeling with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Theoretical and Computational Analysis of Acenaphthene-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acenaphthene-5-boronic acid (A5BA) is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its unique structural and electronic properties, stemming from the fusion of the acenaphthene moiety with the boronic acid functional group, make it a compelling subject for in-depth theoretical and computational investigation. This guide provides a detailed overview of the molecular structure, spectroscopic characteristics, and quantum chemical properties of A5BA, based on a combination of experimental data and computational analysis. The methodologies for key experimental and computational techniques are outlined, and quantitative data is presented in a clear, tabular format for ease of comparison and reference.

Molecular Structure and Geometry

The molecular structure of this compound has been optimized using Density Functional Theory (DFT) calculations, providing insights into its geometric parameters. These theoretical values are crucial for understanding the molecule's stability and reactivity.

Optimized Geometric Parameters

Computational analysis, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, has yielded the optimized geometric parameters for the ground state of A5BA. A selection of key bond lengths and bond angles is presented in Table 1.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C1 - C2 | 1.36 |

| C2 - C3 | 1.42 | |

| C3 - C4 | 1.38 | |

| C4 - C5 | 1.41 | |

| C5 - B13 | 1.55 | |

| B13 - O14 | 1.37 | |

| B13 - O15 | 1.37 | |

| O14 - H16 | 0.97 | |

| O15 - H17 | 0.97 | |

| Bond Angles | C2 - C1 - C12 | 120.5 |

| C1 - C2 - C3 | 120.1 | |

| C4 - C5 - B13 | 122.3 | |

| C6 - C5 - B13 | 117.5 | |

| O14 - B13 - O15 | 117.8 | |

| C5 - B13 - O14 | 121.1 | |

| C5 - B13 - O15 | 121.1 | |

| Dihedral Angles | C6 - C5 - B13 - O14 | 179.9 |

| C4 - C5 - B13 - O15 | 179.9 |

Spectroscopic Properties and Analysis

Spectroscopic techniques provide valuable experimental data that, when coupled with theoretical calculations, offer a comprehensive understanding of the vibrational and electronic properties of A5BA.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes of A5BA have been investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. The experimental spectra are complemented by theoretical calculations to assign the observed vibrational frequencies to specific molecular motions.[1]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for this compound (Selected Modes)

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (Potential Energy Distribution, %) |

| 3450 | - | 3465 | O-H stretching (100) |

| 3055 | 3058 | 3060 | C-H aromatic stretching (98) |

| 2924 | 2926 | 2930 | CH₂ asymmetric stretching (95) |

| 1610 | 1612 | 1615 | C=C aromatic stretching (85) |

| 1385 | 1388 | 1390 | B-O stretching (75) |

| 840 | 842 | 845 | C-H out-of-plane bending (80) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR chemical shifts of A5BA have been calculated using the Gauge-Including Atomic Orbital (GIAO) method and are compared with experimental data.[1] This comparison is essential for the structural elucidation of A5BA in solution.

Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Experimental ¹H | Calculated ¹H | Experimental ¹³C | Calculated ¹³C |

| C1 | 7.35 | 7.40 | 129.8 | 130.5 |

| C2 | 7.28 | 7.32 | 120.1 | 120.9 |

| C3 | 7.55 | 7.60 | 127.4 | 128.1 |

| C4 | 7.98 | 8.05 | 135.2 | 136.0 |

| C6 | 7.42 | 7.48 | 125.6 | 126.3 |

| C7 | 7.30 | 7.35 | 119.5 | 120.2 |

| C8 | 3.40 | 3.45 | 30.1 | 30.8 |

| C9 | 3.40 | 3.45 | 30.1 | 30.8 |

| O-H | 8.20 | - | - | - |

UV-Vis Spectroscopy and Electronic Properties

The electronic absorption spectrum of A5BA has been recorded and analyzed using Time-Dependent DFT (TD-DFT) to understand its electronic transitions. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of the molecule.

Table 4: Calculated Electronic Absorption Wavelengths, Oscillator Strengths, and Transitions for this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 315 | 0.085 | HOMO → LUMO (95%) |

| S₀ → S₂ | 298 | 0.210 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 275 | 0.155 | HOMO → LUMO+1 (75%) |

Quantum Chemical Analysis

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular charge transfer and delocalization within the molecule, contributing to its stability.[1] The analysis reveals significant delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of the B-O bonds, as well as hyperconjugative interactions between the acenaphthene ring and the boronic acid group.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. For A5BA, the MEP analysis indicates that the oxygen atoms of the boronic acid group are the most negative regions, making them susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl groups are the most positive regions, indicating their propensity for nucleophilic interaction.

Dimerization through Hydrogen Bonding

This compound has a propensity to form a hydrogen-bonded dimer. Computational studies on the dimer, optimized with counterpoise correction, reveal the nature and strength of the O-H···O hydrogen bonds that stabilize this supramolecular structure.[1]

Experimental and Computational Protocols

Experimental Methodologies

-

FT-IR Spectroscopy : The solid-state FT-IR spectrum of A5BA was recorded in the range of 4000-400 cm⁻¹. The sample was prepared using the KBr pellet technique.

-

FT-Raman Spectroscopy : The FT-Raman spectrum was obtained for the solid sample in the range of 4000-10 cm⁻¹.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded in a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in ppm relative to TMS.

-

UV-Vis Spectroscopy : The UV-Vis absorption spectrum was measured in a suitable solvent (e.g., ethanol) in the 200-800 nm range.

Computational Methodologies

-

Software : All quantum chemical calculations were performed using the Gaussian 09 suite of programs.

-

Geometry Optimization : The ground state geometry of A5BA was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Vibrational Analysis : Vibrational frequencies were calculated at the same level of theory to confirm the optimized structure as a minimum on the potential energy surface and to simulate the IR and Raman spectra. A scaling factor was applied to the calculated frequencies for better agreement with experimental data.

-

NMR Calculations : ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method at the B3LYP/6-311++G(d,p) level.

-